![molecular formula C18H23N3O B5779275 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B5779275.png)
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
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Overview
Description
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves its interaction with dopamine receptors in the brain. 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a high affinity for D2 and D3 dopamine receptors, which are involved in the regulation of movement and mood. By binding to these receptors, 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine can modulate dopamine signaling and potentially improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase dopamine release in the striatum, a key region of the brain involved in the regulation of movement. 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a potentially useful tool for studying dopamine signaling in the brain. However, one limitation is that 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is not very soluble in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of more potent and selective dopamine receptor ligands based on the structure of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. Another potential direction is the use of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine as a tool for studying the role of dopamine signaling in neurological disorders. Finally, there is also interest in exploring the potential use of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 2-methoxybenzyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine as a white solid with a melting point of 186-188°C.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in various scientific applications. One of the main areas of research has been its potential as a drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-(2-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and mood.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-5-3-2-4-17(18)15-21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRJIJSJILVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine |
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